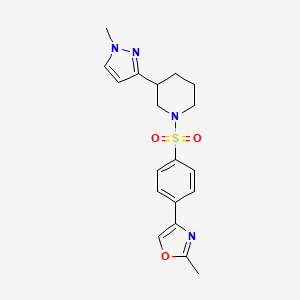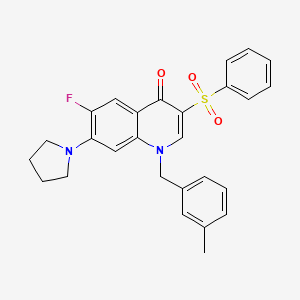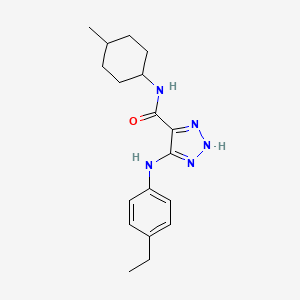
2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of pyrazole-containing compounds is characterized by a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The specific molecular structure of “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving pyrazole-containing compounds are diverse and depend on the specific compound and reaction conditions . The specific chemical reactions involving “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-containing compounds can vary widely depending on the specific compound . The specific physical and chemical properties of “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.Applications De Recherche Scientifique
Antimicrobial Activity
Oxazole derivatives, which include the compound , have been found to exhibit antimicrobial activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial .
Anticancer Activity
Oxazole derivatives have also been found to exhibit anticancer activity . The specific mechanisms and targets of these compounds in cancer cells are still under investigation.
Antitubercular Activity
Oxazole derivatives have shown potential in antitubercular activity . This suggests that they could be used in the development of new treatments for tuberculosis.
Anti-inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity . This suggests that they could be used in the treatment of conditions characterized by inflammation.
Antidiabetic Activity
Oxazole derivatives have shown potential in antidiabetic activity . This suggests that they could be used in the development of new treatments for diabetes.
Antiobesity Activity
Oxazole derivatives have shown potential in antiobesity activity . This suggests that they could be used in the development of new treatments for obesity.
Antioxidant Activity
Oxazole derivatives have shown potential in antioxidant activity . This suggests that they could be used in the development of new treatments for conditions characterized by oxidative stress.
Antiglaucomatous Activity
The compound “1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine” has been developed as an antiglaucomatous drug candidate . It exhibited the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with pyrazole-containing compounds can vary widely depending on the specific compound and its intended use . The specific safety and hazards of “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.
Orientations Futures
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The future directions for “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.
Propriétés
IUPAC Name |
2-methyl-4-[4-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14-20-19(13-26-14)15-5-7-17(8-6-15)27(24,25)23-10-3-4-16(12-23)18-9-11-22(2)21-18/h5-9,11,13,16H,3-4,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDKSQCOYLIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C4=NN(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine](/img/structure/B2701340.png)
![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2701341.png)

![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)
![2-(2-Hydroxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2701345.png)


![2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2701352.png)
![3,6-dichloro-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2701353.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2701355.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2701358.png)
![N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2701359.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2701362.png)